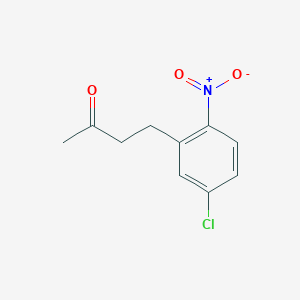![molecular formula C6H8O4 B15315023 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol, also known as Carbonic acid, 4-hydroxy-2-butyn-1-yl methyl ester, is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . This compound is characterized by the presence of a methoxycarbonyl group and a hydroxyl group attached to a butynyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol typically involves the esterification of 4-hydroxy-2-butyn-1-ol with methoxycarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: The major product is 4-[(Methoxycarbonyl)oxy]but-2-yn-1-one.
Reduction: The major products are 4-[(Methoxycarbonyl)oxy]but-2-en-1-ol or 4-[(Methoxycarbonyl)oxy]butan-1-ol.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the methoxycarbonyl group can undergo hydrolysis to form carboxylic acids. The alkyne group can participate in addition reactions, making this compound versatile in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-butyn-1-ol: Lacks the methoxycarbonyl group, making it less reactive in esterification reactions.
4-[(Methoxycarbonyl)oxy]but-2-en-1-ol: Contains an alkene instead of an alkyne, affecting its reactivity in addition reactions.
4-[(Methoxycarbonyl)oxy]butan-1-ol: Contains an alkane instead of an alkyne, making it less reactive in reduction reactions.
Uniqueness
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol is unique due to the presence of both a methoxycarbonyl group and an alkyne group, which provide a combination of reactivity and versatility not found in similar compounds .
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
4-hydroxybut-2-ynyl methyl carbonate |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)10-5-3-2-4-7/h7H,4-5H2,1H3 |
InChI-Schlüssel |
HBOUXBOOVUJYSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


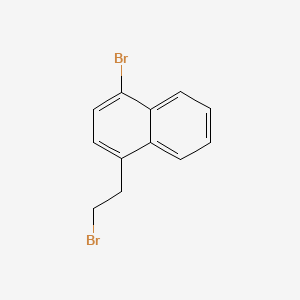
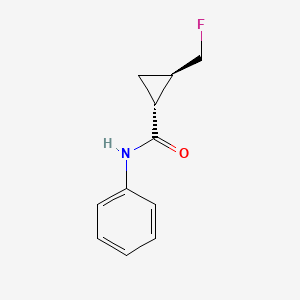


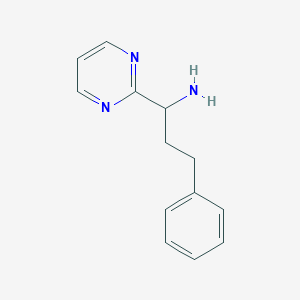
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
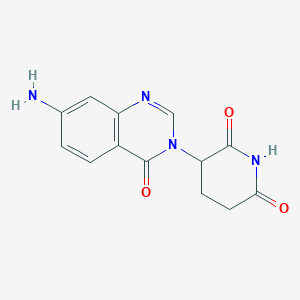
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
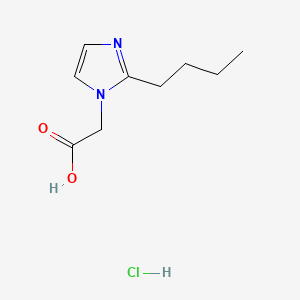
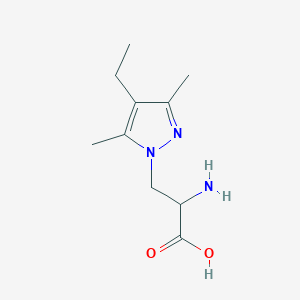
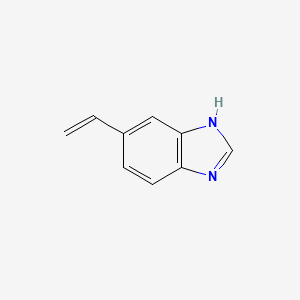
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
